molecular formula C18H19N7O2S B2918793 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207032-11-8

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2918793
CAS RN: 1207032-11-8
M. Wt: 397.46
InChI Key: KDTXJNKSBKTCSF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thiazole ring, and an amide group. Tetrazole derivatives are known to exhibit a wide range of biological activities, including anticancer , antiviral, and antibacterial properties . Thiazole derivatives also have significant therapeutic potential and have been studied for their anticancer , anti-inflammatory, and antifungal activities .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various reactions, such as substitution and addition reactions . The amide group could also undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. These properties could be determined through various experimental techniques .

Scientific Research Applications

However, compounds with similar core structures, such as triazole and benzamide, have been researched for their potential as anticancer agents and aromatase inhibitors . These findings suggest that the compound may also have applications in these areas, although this is speculative without direct evidence.

Safety and Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies. These studies could provide information about its potential toxicity, side effects, and safety profile .

Future Directions

Future research on this compound could involve further exploration of its biological activities through in vitro and in vivo studies. Additionally, its mechanism of action could be investigated in more detail to understand how it interacts with biological targets .

properties

IUPAC Name

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXJNKSBKTCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

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